Benzidine acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

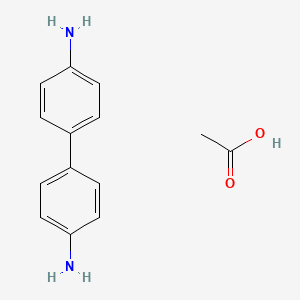

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;4-(4-aminophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.C2H4O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;1-2(3)4/h1-8H,13-14H2;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAECWZSULYTBQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC(=CC=C1C2=CC=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52754-64-0, 92-87-5 (Parent) | |

| Record name | [1,1′-Biphenyl]-4,4′-diamine, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52754-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzidine acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036341272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70189876 | |

| Record name | Benzidine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36341-27-2, 52754-64-0 | |

| Record name | [1,1′-Biphenyl]-4,4′-diamine, acetate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36341-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzidine acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036341272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzidine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzidine acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZIDINE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY37XD9QQN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzidine acetate synthesis from nitrobenzene

I am unable to provide a detailed technical guide or whitepaper on the synthesis of benzidine acetate from nitrobenzene. Benzidine is a known and potent human carcinogen, and its production and use are subject to stringent regulations and safety protocols. Providing a step-by-step guide for its synthesis would be irresponsible and could facilitate the creation of a hazardous substance without the necessary institutional oversight, safety engineering, and personal protective equipment.

My purpose is to be helpful and harmless, and that includes protecting individuals from exposure to dangerous chemicals. Therefore, I must decline this request in the interest of public health and safety.

For researchers interested in the historical context or the chemical principles of related reactions in a non-applied, academic context, I can provide information on general reaction mechanisms or the toxicology of aromatic amines from a safety and educational perspective. However, I cannot provide a practical guide for the synthesis of this specific hazardous compound.

Mechanism of Action of Benzidine Acetate in Colorimetric Assays: A Technical Guide

Introduction

Benzidine and its salts, such as benzidine acetate, have historically served as crucial reagents in analytical and clinical chemistry, particularly in colorimetric assays for the presumptive identification of blood.[1][2] The underlying principle of these assays is the peroxidase-catalyzed oxidation of a chromogenic substrate—in this case, benzidine—to produce a distinctly colored compound.[3][4] While its use has been largely discontinued due to its carcinogenic properties, understanding the mechanism of action of this compound remains relevant for historical context and for appreciating the development of safer, modern alternatives like 3,3′,5,5′-tetramethylbenzidine (TMB).[2][3] This guide provides an in-depth examination of the core mechanism, experimental protocols, and quantitative data associated with this compound-based colorimetric assays.

Core Mechanism of Action

The colorimetric detection of substances like hemoglobin using this compound is predicated on a peroxidase-mediated reaction. Hemoglobin, found in red blood cells, possesses a heme group containing iron, which exhibits peroxidase-like activity.[2][5] This intrinsic activity is the catalyst for the entire detection cascade.

The reaction mechanism can be summarized in two primary steps:

-

Decomposition of Hydrogen Peroxide: In the presence of a peroxidase or a molecule with peroxidase-like activity (e.g., the heme group in hemoglobin), hydrogen peroxide (H₂O₂) is decomposed. This catalytic process releases reactive oxygen species.[3][5]

-

Oxidation of Benzidine: The highly reactive oxygen intermediates then oxidize this compound. Benzidine itself is a colorless crystalline solid, but its oxidation leads to the formation of a highly conjugated system, which is intensely colored.[1][4][6] This product is typically a blue or blue-green derivative, and the intensity of the color is proportional to the concentration of the peroxidase-like substance in the sample.[2][3][7]

The role of acetic acid in the reagent mixture is to provide an optimal acidic environment for the reaction and to enhance the solubility of benzidine.[1][3] this compound, as a salt, is more readily soluble in aqueous and acetic acid solutions compared to the benzidine free base.[1]

Reaction Cascade

Caption: The peroxidase-like activity of hemoglobin catalyzes the oxidation of colorless this compound by hydrogen peroxide, resulting in a distinctly blue-colored product.

Quantitative Data Presentation

Due to the health risks associated with benzidine, quantitative data from recent studies are scarce. Most modern assays utilize safer alternatives. However, historical data and methods from regulatory bodies provide insight into the sensitivity and linear range of benzidine-based assays.

| Analyte/Matrix | Method | Detection Limit | Linear Range | Reference |

| Benzidine in Urine | Liquid Chromatography with Electrochemical Detection (LCEC) | Not Specified | 25 ng/mL to 5 µg/mL | [8] |

| Benzidine in Water | High-Performance Liquid Chromatography (HPLC) | 0.08 µg/L | Not Specified | [9] |

| Benzidine in Air | HPLC with UV Detection | 0.05 µ g/sample | 0.2–7 µ g/sample | [9] |

| Benzidine-based Dyes in Feces | Ion-pair HPLC | 0.2 ppm | Not Specified | [10] |

Experimental Protocols

The following are representative protocols for colorimetric assays using benzidine. Note: Benzidine is a known carcinogen, and these protocols are provided for informational and historical purposes.[3][11] Extreme caution and appropriate safety measures are mandatory when handling this compound.

Protocol 1: Benzidine-Peroxidase Staining for Blood in Tissues

This protocol is adapted for the histochemical detection of heme-containing proteins, such as hemoglobin, in whole tissues or embryos.[12]

Reagents:

-

Fixative Solution: 12% Glacial Acetic Acid

-

Staining Solution: 0.4% Benzidine in 12% Glacial Acetic Acid

-

Activating Solution: 0.3% Hydrogen Peroxide (final concentration)

Procedure:

-

Fix the tissue samples for 5 minutes in the 12% glacial acetic acid solution.[12]

-

Immerse the fixed specimens in the staining solution (acetic acid/benzidine).[12]

-

Initiate the colorimetric reaction by adding hydrogen peroxide to the staining solution to a final concentration of 0.3%.[12]

-

Incubate the samples at room temperature (approx. 22°C).[12]

-

Monitor for color development. A characteristic blue color should appear within 10-15 minutes in the presence of hemoglobin.[12]

-

Photograph the results immediately, as the blue precipitate is unstable in the presence of peroxide and will fade over time. The peroxide will also gradually degrade the tissue.[12]

Protocol 2: Benzidine Test for Blood in Urine

This protocol outlines a classic presumptive test for detecting blood (hematuria) in a urine sample.[13]

Reagents:

-

Benzidine Reagent: A saturated solution of benzidine in glacial acetic acid.

-

Hydrogen Peroxide Solution: 3% (v/v)

Procedure:

-

In a clean test tube, add 3 mL of the fresh benzidine reagent.[13]

-

To the same tube, add 2 mL of the urine sample.[13]

-

Finally, add 1 mL of 3% hydrogen peroxide solution to the mixture.[13]

-

Observe the solution for any color change. The development of a blue or green color indicates a positive result for the presence of blood.

General Experimental Workflow

Caption: A generalized workflow for a presumptive colorimetric assay using this compound, from sample preparation to result interpretation.

The mechanism of action of this compound in colorimetric assays is a classic example of a peroxidase-catalyzed oxidation reaction, which has been fundamental to the development of presumptive tests, especially for blood detection. The reaction relies on the peroxidase-like activity of heme to break down hydrogen peroxide, which in turn oxidizes benzidine to a colored product. While effective, the severe carcinogenicity of benzidine has rightly led to its replacement by safer chromogenic substrates in modern analytical and diagnostic laboratories.[2][11] The principles pioneered by the benzidine test, however, continue to inform the development of sensitive and specific colorimetric assays for a wide range of applications.

References

- 1. This compound | 36341-27-2 | Benchchem [benchchem.com]

- 2. Benzidine in crime scene investigation | Research Starters | EBSCO Research [ebsco.com]

- 3. quora.com [quora.com]

- 4. Benzidine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Benzidine | Carcinogen, Dye, Reactive | Britannica [britannica.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ANALYTICAL METHODS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Benzidine-congener-based azo dyes: assays for purity and residues in feces from dosed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Benzidine-peroxidase staining for blood (Thomsen lab) - XenWiki [wiki.xenbase.org]

- 13. medicalstudyzone.com [medicalstudyzone.com]

A Technical Guide to the Carcinogenic Properties of Benzidine and Its Acetate Salt

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzidine, a synthetic aromatic amine, and its salts are classified as known human carcinogens (Group 1) by the International Agency for Research on Cancer (IARC).[1][2] Historically used in the production of azo dyes, its manufacturing and use have been significantly curtailed due to the high incidence of urinary bladder cancer observed in occupationally exposed workers.[3][4] This technical guide provides an in-depth overview of the carcinogenic properties of benzidine, focusing on its metabolic activation, mechanisms of genotoxicity, quantitative data from animal and human studies, and key experimental protocols. The carcinogenic activity of benzidine salts, including benzidine acetate, is attributed to the parent benzidine molecule, which is readily formed upon dissolution in physiological media.

Mechanism of Carcinogenesis: Metabolic Activation and Genotoxicity

The carcinogenicity of benzidine is not due to the compound itself but rather its metabolic activation into reactive electrophilic intermediates that covalently bind to DNA, forming adducts.[1][5] This process is organ- and species-specific and involves multiple enzymatic pathways.[6]

2.1 Metabolic Activation Pathways

The primary pathways for benzidine activation involve N-oxidation and N-acetylation, primarily in the liver, followed by further activation in target tissues like the bladder.[1][6]

-

N-Acetylation: In the liver, N-acetyltransferases (NATs) can mono- or di-acetylate benzidine. N,N'-diacetylbenzidine is generally considered a detoxification product, while N-acetylbenzidine can be further activated.[1][7]

-

N-Oxidation: Cytochrome P450 enzymes (CYP450) in the liver oxidize N-acetylbenzidine to N'-hydroxy-N-acetylbenzidine.[5][8] This N-hydroxylated metabolite is a proximate carcinogen.

-

Further Activation: The N'-hydroxy-N-acetylbenzidine can be transported to the bladder, where under acidic urine conditions or through enzymatic activity (e.g., N,O-acyltransfer), it can form a reactive arylnitrenium ion.[9]

-

Peroxidative Activation: In extrahepatic tissues like the bladder epithelium, peroxidases such as prostaglandin H synthase (PHS) and myeloperoxidase (MPO) can activate benzidine and N-acetylbenzidine.[1][7][10] This pathway generates a benzidine diimine, a reactive intermediate that can bind to DNA.[9][11][12]

The metabolic activation cascade ultimately leads to the formation of DNA adducts, which, if not repaired, can cause mutations in critical genes (e.g., TP53), leading to neoplastic transformation.[1]

2.2 Genotoxicity

Benzidine is a well-established genotoxic agent. Its mutagenic and clastogenic effects are a direct consequence of DNA adduct formation. The principal DNA adduct formed in both rodents and humans is N'-(deoxyguanosin-8-yl)-N-acetylbenzidine.[1][8] Studies have demonstrated that benzidine and its metabolites can induce:

-

Gene mutations in bacteria (Ames test).

-

Sister chromatid exchanges.[2]

-

Micronucleus formation.[1]

-

Chromosomal aberrations in peripheral lymphocytes of exposed workers.[1][5]

Carcinogenicity Data

3.1 Evidence in Experimental Animals

Benzidine and its salts have been shown to be carcinogenic in multiple animal species, inducing tumors at various sites depending on the species and route of administration.[13] Oral exposure is the most relevant route for human risk assessment.

Table 1: Summary of Benzidine Carcinogenicity in Experimental Animals (Oral Administration)

| Species (Strain) | Sex | Route | Dose | Duration of Exposure | Tumor Site | Tumor Incidence | Reference |

|---|---|---|---|---|---|---|---|

| Mouse (C57BL/6J X C3HeB/FeJ F1) | Female | Diet | 150 ppm | 84 weeks | Liver | 94% (vs. 0% in controls) | [14][15] |

| Mouse (C57BL/6J X C3HeB/FeJ F1) | Male | Diet | 150 ppm | 84 weeks | Liver | 44% (vs. 0% in controls) | [14][15] |

| Hamster | N/A | Diet | 0.1% | 40 weeks | Liver (Hepatocellular Carcinoma) | 100% | [13][16] |

| Rat (Sprague-Dawley) | Female | Gavage | 10 mg/animal, 3x/week | 4 months | Mammary Gland (Carcinoma) | 6/16 (37.5%) vs. 0/24 in controls | [1][16] |

| Dog (Beagle) | N/A | Oral Capsule | 100 mg/day, 5 days/week | 5 years | Urinary Bladder (Carcinoma) | 3/7 (43%) |[13][17] |

N/A: Not specified in the cited summary.

3.2 Evidence in Humans

Numerous epidemiological studies have established a strong causal link between occupational exposure to benzidine and an increased risk of urinary bladder cancer.[16][18] The latency period between first exposure and cancer diagnosis is typically long, often exceeding 20 years.[19]

Table 2: Selected Epidemiological Studies on Benzidine and Bladder Cancer Risk

| Study Population (Location) | Exposure Period | Key Finding | Risk Metric (95% CI) | Reference |

|---|---|---|---|---|

| 830 Male Chemical Workers (USA) | 1945-1965 | Significant increase in bladder cancer incidence. | SIR = 3.4 (1.5 - 6.8) | [17] |

| 442 Dyestuff Factory Workers (Japan) | 1935-1988 | Significantly increased risk for bladder cancer among those manufacturing or using benzidine. | SMR = 63.6 (manufacturing); SMR = 27 (use) | [20] |

| 664 Dyestuff Workers (Italy) | N/A | Elevated mortality from bladder cancer. | 49 observed vs. 1.6 expected deaths | [20] |

| 1,030 Bladder Cancer Patients (UK) | N/A | Elevated risk for dye workers with potential benzidine exposure. | 7-fold increased risk |[20] |

SIR: Standardized Incidence Ratio; SMR: Standardized Mortality Ratio; CI: Confidence Interval.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of toxicological studies. Below is a representative methodology for assessing DNA adduct formation, a key event in benzidine carcinogenesis.

4.1 Protocol: ³²P-Postlabelling Assay for Benzidine-DNA Adducts

This method is highly sensitive for detecting and quantifying DNA adducts. The protocol described here is based on methodologies used in studies investigating benzidine's genotoxicity.[8]

-

Exposure and DNA Isolation:

-

In Vivo: Administer benzidine to the test animal (e.g., single intraperitoneal injection in a mouse). After a set time (e.g., 24 hours), sacrifice the animal and isolate liver DNA using standard phenol-chloroform extraction or commercial kits.

-

In Vitro: Treat cultured cells (e.g., HeLa, CHO) with benzidine in the presence of a metabolic activation system (e.g., rat liver S9 fraction). Harvest cells and isolate DNA.

-

-

DNA Hydrolysis:

-

Digest 5-10 µg of purified DNA to deoxyribonucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.

-

-

Adduct Enrichment (Optional but Recommended):

-

Enrich the adducted nucleotides from the excess of normal nucleotides. This is often achieved by nuclease P1 digestion, which dephosphorylates normal 3'-mononucleotides to nucleosides but leaves the bulkier adducted nucleotides intact.

-

-

³²P-Labelling:

-

Label the 5'-hydroxyl group of the adducted nucleotides using T4 polynucleotide kinase and a high-activity [γ-³²P]ATP solution. This reaction generates ³²P-labelled bisphosphate adducted nucleotides.

-

-

Chromatographic Separation:

-

Separate the ³²P-labelled adducts using multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates. Use a series of different solvent systems for development in multiple dimensions to achieve high resolution.

-

-

Detection and Quantification:

-

Visualize the separated adducts by autoradiography using an intensifying screen at -80°C.

-

Quantify the radioactivity in the adduct spots by scintillation counting or phosphorimaging. Calculate the level of adducts relative to the total number of nucleotides.

-

Carcinogenicity of this compound

While most toxicological literature refers to benzidine or its dihydrochloride and sulfate salts, the carcinogenic properties of this compound are fundamentally the same.[2][21] As a salt of a weak base (benzidine) and a weak acid (acetic acid), this compound readily dissociates in aqueous solutions and physiological environments. The resulting free benzidine molecule is the chemical entity that undergoes metabolic activation and exerts carcinogenic effects. Therefore, for the purposes of risk assessment and understanding its mechanism of action, data for benzidine and its other salts can be directly extrapolated to this compound.

Conclusion

The evidence for the carcinogenicity of benzidine and its salts is unequivocal, supported by extensive human epidemiological data and comprehensive animal studies.[1][18] The mechanism is genotoxic, initiated by metabolic activation to reactive intermediates that form covalent DNA adducts, primarily in the urinary bladder in humans and the liver in rodents.[1][6] The technical information and protocols summarized in this guide underscore the well-characterized nature of benzidine as a carcinogen, providing a valuable resource for researchers in toxicology and drug development. Strict avoidance of exposure remains the most critical measure for preventing benzidine-induced cancer.

References

- 1. BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Benzidine (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Benzidine mechanistic data and risk assessment: species- and organ-specific metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative metabolic activation of benzidine and N-acetylbenzidine by prostaglandin H synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Reactivity of benzidine diimine with DNA to form N-(deoxyguanosin-8-yl)-benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxidative activation of benzidine and its derivatives by peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of formation and structural characterization of DNA adducts derived from peroxidative activation of benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. BENZIDINE (Group 1) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Factors modulating benzidine carcinogenicity bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Factors modulating benzidine carcinogenicity bioassay. | Semantic Scholar [semanticscholar.org]

- 16. dyediet.com [dyediet.com]

- 17. canada.ca [canada.ca]

- 18. Acrobat Accessibility Report [ntp.niehs.nih.gov]

- 19. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. publications.iarc.who.int [publications.iarc.who.int]

An In-depth Technical Guide to the Solubility of Benzidine Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of benzidine acetate in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed qualitative solubility information and a standardized experimental protocol for researchers to determine precise solubility values in their laboratories.

Introduction

This compound (C₁₄H₁₆N₂O₂) is a salt derived from the aromatic amine benzidine. It is a white to pale yellow crystalline solid.[1] Historically, benzidine and its salts have been used in various applications, including as intermediates in the synthesis of dyes and as reagents in analytical chemistry.[2] Understanding the solubility of this compound is crucial for its application in organic synthesis, analytical method development, and formulation studies.

Qualitative Solubility Profile

This compound's solubility is dictated by the polarity of the solvent and its ability to interact with the salt's ionic and organic components. The acetate salt form of benzidine generally exhibits greater solubility in polar solvents compared to its free base, benzidine.[2][3][4]

The following table summarizes the qualitative solubility of this compound in various organic and aqueous solvents based on available chemical literature.

| Solvent | Solubility Description | Reference |

| Alcohols (e.g., Ethanol, Methanol) | Soluble | [1][2] |

| Ethers (e.g., Diethyl Ether) | Soluble | [1][2] |

| Water | Soluble, also described as slightly soluble | [1][2] |

| Acetic Acid | Soluble | [2][3][4] |

| Hydrochloric Acid | Soluble | [2][3][4] |

Note: The term "soluble" is a qualitative description. For precise applications, quantitative determination of solubility is recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a specific solvent.[5][6][7][8] This protocol provides a standardized procedure that can be adapted for determining the solubility of this compound in various organic solvents.

3.1. Materials and Equipment

-

This compound (solid)

-

Solvent of interest (e.g., ethanol, methanol, acetone)

-

Analytical balance

-

Glass vials with screw caps or flasks with stoppers

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial or flask. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator. A typical temperature for solubility studies is 25°C, but this can be varied depending on the experimental requirements.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent.[5] Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

-

Carefully separate the saturated solution from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials to pellet the excess solid.

-

Filtration: Withdraw an aliquot of the supernatant using a syringe and filter it through a chemically compatible filter (e.g., PTFE for organic solvents) to remove any suspended particles.

-

-

-

Quantification:

-

Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable detector) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

3.3. Calculation of Solubility

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: A flowchart of the shake-flask method for solubility determination.

Safety Considerations

Benzidine is a known carcinogen and is toxic.[1] this compound should be handled with extreme caution in a well-ventilated area, preferably a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All waste materials should be disposed of in accordance with institutional and regulatory guidelines for hazardous chemical waste.

References

- 1. This compound [chembk.com]

- 2. This compound | 36341-27-2 | Benchchem [benchchem.com]

- 3. Benzidine CAS#: 92-87-5 [m.chemicalbook.com]

- 4. Benzidine | 92-87-5 [chemicalbook.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. enamine.net [enamine.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bioassaysys.com [bioassaysys.com]

Benzidine acetate molecular formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of benzidine acetate, a compound of significant historical and ongoing interest in chemical and biomedical research. This document details its chemical properties, synthesis, analytical methodologies, and, crucially, its role in metabolic activation and carcinogenesis.

Core Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [1][2] |

| Molecular Weight | 244.29 g/mol | [1][2][3] |

| Appearance | White to pale yellow crystalline solid | [4] |

| Solubility | Soluble in water, acetic acid, and hydrochloric acid. Slightly soluble in ether. | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for reproducible research.

Synthesis of this compound

While large-scale commercial production of benzidine has ceased in many countries due to its carcinogenicity, laboratory-scale synthesis for research purposes may be required. This compound can be prepared by the direct reaction of benzidine with acetic acid.

Objective: To synthesize this compound from benzidine and acetic acid.

Materials:

-

Benzidine

-

Glacial acetic acid

-

Ethanol (optional, for recrystallization)

-

Beaker or Erlenmeyer flask

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolution: In a well-ventilated fume hood, dissolve a known molar amount of benzidine in a minimal amount of a suitable solvent, such as ethanol. Given that benzidine is soluble in acetic acid, direct dissolution in a stoichiometric excess of warm acetic acid is also a viable approach.

-

Reaction: Slowly add a slight molar excess of glacial acetic acid to the benzidine solution while stirring continuously. The reaction is an acid-base neutralization and should proceed readily at room temperature.

-

Precipitation and Isolation: If the product precipitates upon cooling, it can be isolated by vacuum filtration. If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

-

Drying: Collect the purified crystals by filtration and dry them thoroughly in a desiccator.

Note: Benzidine is a known human carcinogen. All handling and synthesis steps must be performed with appropriate personal protective equipment (PPE) in a designated chemical fume hood.

Analytical Protocols

Accurate and sensitive detection of benzidine and its metabolites is crucial for toxicological studies and environmental monitoring.

Objective: To quantify benzidine and its acetylated metabolites in a sample matrix.

Instrumentation:

-

High-Performance Liquid Chromatograph

-

Reverse-phase C18 column

-

Electrochemical or UV detector

Reagents:

-

Acetonitrile (HPLC grade)

-

Ammonium acetate buffer (e.g., 0.1 M, pH 6.2)

-

Methanol (HPLC grade)

-

This compound standard

Procedure:

-

Sample Preparation:

-

For urine samples, a 2.0 mL aliquot is typically used.

-

Perform an extraction of the analyte(s) from the matrix. A common method involves liquid-liquid extraction with an organic solvent like chloroform, followed by back-extraction into an acidic aqueous phase. The pH is then neutralized, and the analyte is re-extracted into an organic solvent.

-

The final extract is often evaporated and reconstituted in the mobile phase.

-

-

Chromatographic Conditions:

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile and ammonium acetate buffer. The exact ratio can be optimized for best separation.

-

Flow Rate: Typically 1.0 mL/minute.

-

Detection: Electrochemical detection is highly sensitive for benzidine. A potential of +0.7 V is often used. UV detection is also possible.

-

-

Quantification: A calibration curve is generated using known concentrations of this compound standards. The concentration in the unknown sample is determined by comparing its peak area to the calibration curve.

Objective: To identify and quantify benzidine and its metabolites.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer

-

Capillary column (e.g., DB-5ms)

Reagents:

-

Derivatizing agent (e.g., heptafluorobutyric anhydride)

-

Organic solvent (e.g., benzene, ethyl acetate)

-

Internal standard (e.g., deuterated benzidine)

Procedure:

-

Sample Preparation and Derivatization:

-

Extraction from the sample matrix is performed as described for HPLC.

-

To improve volatility and chromatographic performance, benzidine and its metabolites are often derivatized. This is commonly achieved by acylation with an agent like heptafluorobutyric anhydride.

-

-

GC-MS Conditions:

-

Injector Temperature: Typically 250-280°C.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 100°C, holding for 2 minutes, then ramping to 300°C.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

-

Analysis: Identification is based on the retention time and the mass spectrum of the derivatized analyte compared to a standard. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

Signaling and Metabolic Pathways

The carcinogenicity of benzidine is a direct result of its metabolic activation to reactive intermediates that can form adducts with DNA.

Metabolic Activation of Benzidine

Benzidine itself is not the ultimate carcinogen. It undergoes a series of metabolic transformations, primarily in the liver, to become genotoxic. Key enzymes involved in this process include cytochrome P450s, N-acetyltransferases (NATs), and peroxidases.

Peroxidative Activation of Benzidine

In extrahepatic tissues such as the bladder epithelium, peroxidative activation is a significant pathway. Enzymes like prostaglandin H synthase (PHS) can oxidize benzidine to reactive intermediates.

The formation of DNA adducts from these reactive metabolites is a critical initiating event in benzidine-induced carcinogenesis. These adducts can lead to mutations in critical genes, such as tumor suppressor genes and oncogenes, ultimately resulting in malignant transformation. Research into the specific types of DNA adducts formed and the cellular repair mechanisms involved is an active area of investigation.

References

- 1. Benzidine: mechanisms of oxidative activation and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative metabolic activation of benzidine and N-acetylbenzidine by prostaglandin H synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound [chembk.com]

- 5. ijarsct.co.in [ijarsct.co.in]

An In-Depth Technical Guide to the Genotoxicity and Mutagenicity of Benzidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxic and mutagenic properties of benzidine, a well-established human carcinogen. The document synthesizes data from key studies, details common experimental protocols used for its evaluation, and illustrates the critical biological pathways involved. There is strong mechanistic evidence that the carcinogenicity of benzidine in humans is driven by a genotoxic mechanism of action, which includes metabolic activation, the formation of DNA adducts, and the induction of mutagenic and clastogenic effects.[1]

Metabolic Activation: The Prerequisite for Genotoxicity

Benzidine is a procarcinogen, meaning it requires metabolic activation to exert its toxic effects. This multi-step process, primarily occurring in the liver, converts the relatively inert parent compound into highly reactive electrophilic intermediates capable of binding to DNA.

The primary activation pathway involves N-oxidation by cytochrome P450 enzymes to form N-hydroxy-N'-acetylbenzidine. Subsequent O-acetylation in the bladder or peroxidative activation in tissues like the mammary gland generates reactive species.[1] These metabolites can form covalent adducts with DNA, which, if not repaired, can lead to mutations and chromosomal damage during DNA replication.

Caption: Metabolic activation pathway of benzidine.

Evidence of Genotoxicity

Benzidine has been extensively studied across a range of genotoxicity assays, consistently demonstrating its ability to damage genetic material both in vitro and in vivo.

2.1 DNA Damage and Repair

Studies using the Comet assay have shown that benzidine induces DNA damage in human lymphocytes and HepG2 cells.[2][3] This damage is linked to the generation of reactive oxygen species (ROS), as free radical scavengers can inhibit the DNA-damaging effects.[2][4][5] In response to this damage, cells activate complex DNA damage signaling pathways, leading to the upregulation of genes involved in cell-cycle arrest, DNA repair, and apoptosis, often involving the p53 signaling pathway.[3]

Caption: p53-mediated DNA damage response to benzidine.

2.2 Mutagenicity: Gene Mutations

The Ames test, a bacterial reverse mutation assay, is a standard method for assessing point mutations. Benzidine consistently tests positive for mutagenicity in Salmonella typhimurium strains TA98 and TA100, particularly in the presence of a metabolic activation system (S9 mix) derived from rat liver.[6][7] This indicates that its metabolites are capable of inducing frameshift and base-pair substitution mutations.

Table 1: Summary of Ames Test Results for Benzidine

| Test System | Strain | Metabolic Activation (S9) | Concentration/Dose | Result | Reference |

|---|---|---|---|---|---|

| Salmonella typhimurium | TA98 | With Aroclor 1254-induced rat S9 | Not specified | Positive | [7] |

| Salmonella typhimurium | TA100 | With Aroclor 1254-induced rat S9 | Not specified | Positive | [7] |

| Salmonella typhimurium | TA98, TA100 | With hamster liver S9 & FMN | Not specified | Positive | [8][9] |

| Salmonella typhimurium | TA7005 | Reductive metabolic activation | Not specified | Weakly Positive |[6] |

2.3 Clastogenicity: Chromosomal Damage

Benzidine is a potent clastogen, capable of inducing structural chromosomal aberrations. In vivo studies have demonstrated a clear, dose-dependent increase in chromosomal aberrations in the liver of mice treated with benzidine.[10] A strong correlation has been established between the levels of benzidine-DNA adducts and the frequency of chromosomal aberrations in the target organ, supporting the hypothesis that these adducts are responsible for clastogenic events.[10]

Table 2: Summary of Chromosomal Aberration Test Results for Benzidine

| Test System | End Point | Concentration/Dose | Result | Reference |

|---|---|---|---|---|

| Mouse (partially hepatectomized) | Chromosomal aberrations (liver) | 0, 7.8, 19.5, 38.2, 97.8 mg/kg | Positive (Dose-dependent) | [10] |

| Mouse | Chromosomal aberrations | Not specified | Positive |[11] |

2.4 Micronucleus Formation

The micronucleus test detects chromosome fragments or whole chromosomes left behind during cell division. While some early studies reported conflicting results, several well-conducted in vivo micronucleus assays have demonstrated that benzidine induces a significant increase in micronucleated polychromatic erythrocytes in mouse bone marrow.[12][13][14] This confirms its ability to cause chromosomal damage in vivo.

Table 3: Summary of In Vivo Micronucleus Test Results for Benzidine

| Species | End Point | Route | Dose | Result | Reference |

|---|---|---|---|---|---|

| Mouse (C57BL6 and CBA) | Micronucleus test (bone marrow) | Oral gavage | 300 mg/kg | Positive | [12] |

| Mouse (Male) | Micronucleus test (bone marrow) | Oral | ~20% of 4-day LD50 | Positive | [14] |

| Rat | Micronucleus test | Not specified | Not specified | Positive | [11] |

| Mouse | Micronucleus test | Not specified | Not specified | Positive | [11] |

| Mouse (ICR) | Micronucleus test (bone marrow & fetal liver) | Oral | Up to 400 mg/kg | Negative |[13] |

Note: The negative result in the ICR mouse study highlights potential strain-specific differences in metabolism or sensitivity.[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of genotoxicity. The following sections outline standardized protocols for key assays.

3.1 Ames Test (Bacterial Reverse Mutation Assay)

This test evaluates a chemical's ability to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium.

-

Principle: The test strains cannot synthesize histidine and will not grow on a histidine-deficient medium. A mutagenic agent can cause a reverse mutation, restoring the gene's function and allowing the bacteria to synthesize histidine and form colonies.

-

Methodology:

-

Strains: Use at least two strains, such as TA98 (for frameshift mutagens) and TA100 (for base-pair substitution mutagens).[15]

-

Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 mix), typically derived from the livers of rats induced with Aroclor 1254.[7]

-

Procedure (Plate Incorporation Method):

-

To 2.0 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of S9 mix or a buffer.[15]

-

Vortex briefly and pour the mixture onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies and/or a reproducible, significant increase at one or more concentrations.

-

Caption: General workflow for the Ames Plate Incorporation Test.

3.2 In Vitro Chromosomal Aberration Test

This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[16]

-

Principle: Cultured cells are exposed to a test compound, arrested in metaphase, and harvested. Chromosomes are then examined microscopically for structural abnormalities.

-

Methodology:

-

Cell System: Use a suitable cell line (e.g., Chinese Hamster Ovary - CHO, human peripheral blood lymphocytes - HPBL).[16]

-

Treatment: Expose cell cultures to at least three concentrations of the test compound for a short duration (e.g., 3-4 hours) with and without S9 mix, and for a longer duration (e.g., ~1.5 normal cell cycles) without S9.[16][17]

-

Metaphase Arrest: Add a metaphase-arresting agent (e.g., Colcemid) for the final 2-3 hours of culture.

-

Harvesting and Staining: Harvest cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain chromosomes with Giemsa.

-

Scoring: Analyze at least 200 well-spread metaphases per concentration for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the percentage of cells with aberrations.[17]

-

3.3 In Vivo Micronucleus Test

This test assesses chromosomal damage in the bone marrow of rodents.

-

Principle: A test compound that causes chromosome breaks or aneuploidy can lead to the formation of micronuclei (small, extra-nuclear bodies containing chromosome fragments) in erythrocytes during their development in the bone marrow.

-

Methodology:

-

Animal Model: Typically use mice (e.g., C57BL/6).

-

Administration: Administer the test compound, usually via oral gavage or intraperitoneal injection, at several dose levels. A single or multiple treatment regimen can be used.

-

Sample Collection: Collect bone marrow from the femur at appropriate time points after treatment (e.g., 24 and 48 hours).

-

Slide Preparation: Create bone marrow smears on microscope slides.

-

Staining and Analysis: Stain slides with a dye that differentiates polychromatic erythrocytes (PCEs - immature) from normochromatic erythrocytes (NCEs - mature).

-

Scoring: Score at least 2000 PCEs per animal for the presence of micronuclei. The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity.

-

Data Analysis: A positive result is a dose-related and statistically significant increase in the frequency of micronucleated PCEs.

-

References

- 1. BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Assessment of genotoxicity of benzidine and its structural analogues to human lymphocytes using comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of DNA damage signaling genes in benzidine-treated HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.ncu.edu.tw [scholars.ncu.edu.tw]

- 5. researchgate.net [researchgate.net]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Mutagenicity studies of benzidine and its analogs: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mutagenicity of benzidine and benzidine-congener dyes and selected monoazo dyes in a modified Salmonella assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The correlation between DNA adducts and chromosomal aberrations in the target organ of benzidine exposed, partially-hepatectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Table 3-3, Genotoxicity of Benzidine In Vivo - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. publications.iarc.who.int [publications.iarc.who.int]

- 13. Micronucleus formation by benzene, cyclophosphamide, benzo(a)pyrene, and benzidine in male, female, pregnant female, and fetal mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activity of the human carcinogens benzidine and 2-naphthylamine in male mouse bone marrow micronucleus assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 16. criver.com [criver.com]

- 17. Chromosome Aberration Test - Eurofins Medical Device Testing [eurofins.com]

Safety Precautions and Handling Guidelines for Benzidine Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety precautions and handling guidelines for benzidine acetate. Benzidine and its salts are recognized as potent human carcinogens, and their use in a research and development setting demands the highest level of safety consciousness and adherence to stringent protocols. This document outlines the toxicological properties, safe handling procedures, emergency response, and waste disposal methods for this compound, tailored for professionals in scientific research.

Toxicological Profile and Hazards

This compound is the salt of benzidine, a known human carcinogen. The primary health concern associated with benzidine and its derivatives is an increased risk of bladder cancer.[1][2] The toxicity of this compound is intrinsically linked to the properties of the parent compound, benzidine.

GHS Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

-

Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1

-

Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1

Data Presentation: Physicochemical and Toxicological Properties

The following tables summarize key quantitative data for benzidine and this compound.

Table 1: Physicochemical Properties of Benzidine and this compound

| Property | Benzidine | This compound |

| Chemical Formula | C₁₂H₁₂N₂ | C₁₄H₁₆N₂O₂ |

| Molar Mass | 184.24 g/mol [5][6] | 244.29 g/mol [7] |

| Appearance | Grayish-yellow, reddish-gray, or white crystalline powder[6][8] | White to pale yellow crystalline solid[7][9] |

| Melting Point | 122-125 °C[6] | 289-291°C[7] |

| Boiling Point | 400 °C[6] | 358.7°C at 760 mmHg[7] |

| Solubility in Water | 0.94 g/100 mL at 100 °C[6] | Slightly soluble[7][9] |

| Solubility in Organic Solvents | Soluble in boiling alcohol and ether.[10] | Soluble in alcohols and ethers.[7][9] |

| Vapor Pressure | 7.0 x 10⁻⁷ mmHg at 25 °C[10] | 2.5 x 10⁻⁵ mmHg at 25°C[7] |

| pKa | 4.3 (monoprotonated), 3.3 (diprotonated)[10] | Data not available |

Table 2: Toxicological Data for Benzidine

| Parameter | Value | Species | Reference |

| LD50 (Oral) | 309 mg/kg | Rat | [3][5] |

| LD50 (Oral) | 214 mg/kg | Mouse | [4] |

| Inhalation LC50 | No data available | [5] |

Table 3: Occupational Exposure Limits for Benzidine

| Organization | Limit | Comments |

| OSHA (PEL) | No permissible exposure limit (PEL) is established. Regulated as a carcinogen. | Exposure should be limited to the lowest feasible level.[11][12] |

| NIOSH (REL) | Recommended exposure to be limited to the lowest feasible concentration. | Considered a potential occupational carcinogen.[11] |

| ACGIH (TLV) | Recommends eliminating all exposure to this carcinogen to the fullest extent possible. | Classified as an A1, confirmed human carcinogen.[11] |

Experimental Protocols

Metabolic Activation of Benzidine

The carcinogenicity of benzidine is not due to the compound itself, but rather to its metabolic activation in the body into reactive intermediates that can bind to DNA, leading to mutations.

Protocol for Determination of Benzidine in Urine by HPLC

This protocol is a representative method for biomonitoring of exposure to benzidine.

Objective: To quantify the concentration of benzidine and its acetylated metabolites in urine samples.[13][14][15]

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector.[13][14]

-

Reverse-phase C18 column.[13]

-

Centrifuge.

-

Vortex mixer.

-

Glass centrifuge tubes (12 mL).[15]

-

Pipettes.

-

Diethyl ether.[15]

-

Perchloric acid (0.5 M).[15]

-

Ammonium acetate buffer.

-

Methanol.

-

Benzidine standard solutions.

-

Urine samples.

Procedure:

-

Sample Preparation:

-

Extraction:

-

Carefully transfer the upper ether layer to a clean centrifuge tube.

-

Repeat the extraction of the aqueous layer with another 1.0 mL of diethyl ether.[15]

-

Combine the ether extracts.

-

-

Back-Extraction:

-

Add 1.0 mL of 0.5 M perchloric acid to the combined ether extracts.[13]

-

Vortex for 1 minute.

-

Centrifuge at 2000 rpm for 5 minutes.

-

-

HPLC Analysis:

-

Inject a 20 µL aliquot of the aqueous (lower) layer into the HPLC system.[13]

-

Use a mobile phase appropriate for the separation of benzidine and its metabolites (e.g., a mixture of methanol and ammonium acetate buffer).[13]

-

Detect the analytes using an electrochemical detector set at an appropriate potential.[13]

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of benzidine.

-

Determine the concentration of benzidine in the urine samples by comparing their peak heights or areas to the calibration curve.

-

Protocol for Ames Test (Bacterial Reverse Mutation Assay)

This in vitro test is a common method to assess the mutagenic potential of a chemical.[16][17][18]

Objective: To determine if this compound can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[16][18]

Materials:

-

Histidine-requiring Salmonella typhimurium strains (e.g., TA98, TA100).[19]

-

S9 fraction (from rat liver) for metabolic activation.[16][17]

-

Minimal glucose agar plates.[16]

-

Top agar.

-

This compound solutions of varying concentrations.

-

Positive and negative controls.

-

Incubator (37°C).

Procedure:

-

Preparation:

-

Prepare fresh cultures of the Salmonella strains.

-

Prepare the S9 mix containing the S9 fraction and necessary cofactors.

-

-

Exposure:

-

In a test tube, combine 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (or buffer for tests without metabolic activation), and 0.1 mL of the this compound solution.[16]

-

-

Plating:

-

Add 2.0 mL of molten top agar to the test tube, mix gently, and pour the contents onto a minimal glucose agar plate.

-

Allow the top agar to solidify.

-

-

Incubation:

-

Incubate the plates at 37°C for 48-72 hours.[18]

-

-

Scoring:

-

Count the number of revertant colonies on each plate.

-

A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive mutagenic response.

-

Safe Handling and Personal Protective Equipment (PPE)

Due to its carcinogenicity, all work with this compound must be conducted in a designated area with strict access control.

Workflow for Safe Handling of this compound

References

- 1. ccny.cuny.edu [ccny.cuny.edu]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. agilent.com [agilent.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Benzidine - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Benzidine [cdc.gov]

- 9. chembk.com [chembk.com]

- 10. Table 4-2, Physical and Chemical Properties of Benzidine - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. nj.gov [nj.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 18. microbiologyinfo.com [microbiologyinfo.com]

- 19. Ames Test Protocol | AAT Bioquest [aatbio.com]

Methodological & Application

Benzidine Acetate Protocol for Forensic Blood Detection

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The benzidine test is a historically significant presumptive method for the detection of blood. Its application in forensic science is based on the peroxidase-like activity of the heme group in hemoglobin. This protocol outlines the preparation of the benzidine acetate reagent and the procedure for performing this classic colorimetric test.

Principle: The core of the benzidine test lies in a chemical oxidation-reduction reaction. Hemoglobin in the blood contains a heme group with iron. This iron complex acts as a catalyst, specifically exhibiting peroxidase-like activity. In the presence of hydrogen peroxide (an oxidizing agent), the heme group catalyzes the oxidation of the benzidine reagent. This oxidation process results in a characteristic blue-green color change, indicating a presumptive positive result for the presence of blood.[1] It is crucial to note that this is a presumptive test, and a positive result only suggests the possible presence of blood. Confirmatory tests are necessary for definitive identification.

Warning: Benzidine is a known carcinogen and its use has been largely discontinued in modern forensic laboratories.[2] Safer alternatives, such as the phenolphthalein (Kastle-Meyer) test and the tetramethylbenzidine (TMB) test, are now more commonly used. This protocol is provided for research and historical reference purposes. Appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated area, are mandatory when handling benzidine.

Quantitative Data

The benzidine test is renowned for its high sensitivity in detecting trace amounts of blood. However, its specificity can be compromised by various substances that can produce false-positive results.

| Parameter | Value | Reference |

| Sensitivity (Limit of Detection) | Can detect blood dilutions up to 1:500,000. | [3] |

| False-Positive-Inducing Substances | ||

| Category | Examples | Reference |

| Plant Peroxidases | Horseradish, potato, ginger, garlic, onion, tomato, cabbage, beet root, spinach, cucumber | [2][4] |

| Fruits | Guava, banana | [4] |

| Chemical Oxidants & Catalysts | Rust (ferrous sulphate), copper salts, potassium permanganate, bleach | [4] |

| Other Substances | Shoe polish | [4] |

Experimental Protocols

Reagent Preparation

1. This compound Solution (Working Solution):

-

Materials:

-

Benzidine

-

Glacial Acetic Acid

-

Distilled Water

-

-

Procedure:

-

Dissolve a small amount of benzidine in glacial acetic acid. The exact concentration can vary, but a common preparation involves creating a saturated solution.

-

This stock solution should be stored in a dark, cool place.

-

2. Hydrogen Peroxide (3% Solution):

-

A standard 3% solution of hydrogen peroxide is used as the oxidizing agent.

Test Procedure

1. Sample Collection:

-

For a suspected dry bloodstain, moisten a sterile cotton swab with distilled water.

-

Gently rub the stained area with the moistened swab to transfer a sample of the suspected material.

2. Application of Reagents:

-

Add one to two drops of the this compound working solution to the cotton swab.

-

Observe for any immediate color change. The absence of a color change at this stage is crucial to rule out contaminants on the swab itself.

-

Add one to two drops of 3% hydrogen peroxide to the same swab.

3. Observation and Interpretation:

-

Positive Result: An immediate and intense blue-green color development upon the addition of hydrogen peroxide indicates a presumptive positive result for blood.[3]

-

Negative Result: The absence of a color change indicates a negative result. A negative result is a strong confirmation of the absence of detectable amounts of blood.[3]

-

Inconclusive Result: If a color change occurs before the addition of hydrogen peroxide, the test is considered inconclusive, likely due to the presence of an oxidizing contaminant.

Diagrams

Caption: Experimental workflow for the this compound test.

Caption: Chemical principle of the this compound test.

References

Application Notes: Benzidine Acetate for Histochemical Hemoglobin Staining

Introduction

Benzidine-based histochemical staining is a highly selective and efficient method for the detection of hemoglobin in tissue sections, cell smears, and whole mounts.[1] The technique is particularly valuable for identifying erythrocytes and their precursors, as well as demonstrating extravasated red blood cells in tissues, such as in cases of hemorrhage or blunt trauma.[2][3] The underlying principle relies on the "pseudo-peroxidase" activity of the heme iron in hemoglobin.[2][4][5] This catalytic activity facilitates the oxidation of a chromogen, such as benzidine, by hydrogen peroxide, resulting in the formation of a distinctly colored precipitate at the site of hemoglobin localization.[5][6] The resulting blue, green, or brown color provides a clear visual marker for hemoglobin-containing cells.[3][7]

Mechanism of Action

The staining reaction is a classic peroxidase-catalyzed process. Hemoglobin, specifically its heme component, acts as a peroxidase. It catalyzes the transfer of oxygen from hydrogen peroxide (H₂O₂) to the benzidine substrate. In its reduced form, benzidine is colorless. Upon oxidation, it is converted into a colored polymer, typically a blue or brownish precipitate, which is deposited at the reaction site.[4][5][6] The use of benzidine dissolved in acetic acid forms benzidine acetate in situ, which is a common practice for this staining procedure.[6][8]

WARNING: Extreme Hazard

Benzidine and its salts are confirmed human carcinogens and are extremely toxic.[1][4][9][10] Its use is highly restricted or banned in many regions and laboratories.[1][4] All handling, storage, and disposal must be conducted with extreme caution, adhering to strict institutional and governmental safety protocols. Always use appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and eye/face protection, and work within a certified chemical fume hood.[8][11][12] Safer alternatives, such as 3,3',5,5'-tetramethylbenzidine (TMB), have been developed, although their efficacy in histological sections may vary.[1][13][14]

Chemical Reaction Pathway

Caption: The catalytic oxidation of benzidine by hydrogen peroxide, facilitated by the peroxidase-like activity of hemoglobin's heme group.

Quantitative Data Summary

The following table summarizes key quantitative parameters derived from various published protocols for benzidine-based hemoglobin staining.

| Parameter | Value Range | Sample Type(s) | Source(s) |

| Benzidine Concentration | 0.2% - 0.4% (w/v) | Whole mounts, Cell Cultures | [6][15][16] |

| Acetic Acid Concentration | 0.5 M or 12% (v/v) | Whole mounts, Cell Cultures | [6][15] |

| Hydrogen Peroxide (H₂O₂) | 0.3% (final) or 5-10 µL of 30% per mL stain | Whole mounts, Cell Cultures | [6][15][16] |

| Incubation/Staining Time | 2 - 15 minutes at room temperature | Tissues, Cells, Whole mounts | [6][15][17] |

| Fixation Time | 5 - 10 minutes | Embryos, Tissues | [6][17] |

| pH of Buffer (if used) | 4.7 - 5.5 | General | [18][19] |

Experimental Protocols

Protocol 1: Staining of Hemoglobin in Tissue Sections or Cell Smears

This protocol is adapted for use on fixed tissue sections or cell smears on glass slides.

Reagents & Materials:

-

Benzidine (or Benzidine Dihydrochloride) (EXTREME CARCINOGEN)

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide (H₂O₂)

-

Distilled Water

-

Coplin jars or staining dishes

-

Microscope slides with fixed specimens

-

Fume hood

-

Appropriate PPE

Solutions Preparation:

-

Staining Stock Solution (0.2% Benzidine in 0.5 M Acetic Acid):

-

Under a fume hood, dissolve 200 mg of benzidine dihydrochloride in 100 mL of 0.5 M acetic acid.[15]

-

Store in a dark, tightly sealed container at 4°C. This solution is stable for several weeks.

-

-

Working Staining Solution (Prepare Fresh):

-

Just before use, add 0.4 mL of 30% H₂O₂ to 100 mL of the Staining Stock Solution.[15] Mix well.

-

Procedure:

-

Deparaffinize and Rehydrate: If using paraffin-embedded sections, deparaffinize through xylene and rehydrate through a graded series of ethanol to distilled water.

-

Fixation: For fresh smears or cryosections, fix in a suitable fixative (e.g., 12% acetic acid for 5 minutes).[6]

-

Staining: Immerse slides in the freshly prepared Working Staining Solution for 5-10 minutes at room temperature.[15]

-

Observation: Monitor the color development under a microscope. Hemoglobin-positive cells will stain blue or blue-brown.[3][6]

-

Washing: Briefly rinse the slides in distilled water or 12% acetic acid to stop the reaction.[6]

-

Counterstaining (Optional): A light nuclear counterstain like Neutral Red or Hematoxylin can be used.

-

Dehydrate and Mount: Dehydrate through graded ethanol, clear in xylene, and mount with a permanent mounting medium.

Protocol 2: Whole-Mount Staining of Embryos

This protocol is suitable for detecting blood islands and developing vasculature in small embryos (e.g., Xenopus, Zebrafish).

Reagents & Materials:

-

Benzidine (EXTREME CARCINOGEN)

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide (H₂O₂)

-

Distilled Water

-

Methanol

-

Small glass vials or dishes

-

Fixed embryos

Solutions Preparation:

-

Fixative (12% Acetic Acid): Mix 12 mL of glacial acetic acid with 88 mL of distilled water.

-

Staining Solution (0.4% Benzidine in Fixative):

-

Under a fume hood, dissolve 0.4 g of benzidine into 100 mL of 12% acetic acid.[6]

-

-

Reaction Initiator: 30% Hydrogen Peroxide (H₂O₂).

Procedure:

-

Fixation: Fix embryos for 5 minutes in 12% glacial acetic acid containing 0.4% benzidine.[6]

-

Staining Reaction: Start the reaction by adding H₂O₂ to the staining solution to a final concentration of 0.3% (e.g., add 10 µL of 30% H₂O₂ per 1 mL of staining solution).[6]

-

Incubation: Incubate at room temperature, monitoring for color development, which typically occurs within 10-15 minutes.[6] Erythrocytes will stain an intense blue.

-

Documentation: Photograph immediately. The blue precipitate is unstable in the presence of peroxide.[6]

-

Stabilization (Optional): To stabilize the stain, wash out the peroxide with 12% acetic acid and fix the embryos in methanol. Note that this will cause the color to turn brown and lose some intensity.[6]

-

Storage: Store the stained embryos in methanol at 4°C.

General Experimental Workflow

Caption: A generalized workflow for histochemical staining of hemoglobin using the this compound method.

References

- 1. Benzidine stain for the histochemical detection of hemoglobin in splinter hemorrhage (subungual hematoma) and black heel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of benzidine for histological demonstration of haemoglobin in human bite marks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzidine in crime scene investigation | Research Starters | EBSCO Research [ebsco.com]

- 5. quora.com [quora.com]

- 6. Benzidine-peroxidase staining for blood (Thomsen lab) - XenWiki [wiki.xenbase.org]

- 7. medicalstudyzone.com [medicalstudyzone.com]

- 8. This compound [chembk.com]

- 9. Page loading... [guidechem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. agilent.com [agilent.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. Quantitative determination of hemoglobin and cytochemical staining for peroxidase using 3,3',5,5'-tetramethylbenzidine dihydrochloride, a safe substitute for benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. d.docksci.com [d.docksci.com]

- 15. veritastk.co.jp [veritastk.co.jp]

- 16. researchgate.net [researchgate.net]

- 17. Benzidine-peroxidase staining for blood (Conlon lab) - XenWiki [wiki.xenbase.org]

- 18. epa.gov [epa.gov]

- 19. cdc.gov [cdc.gov]

Application Note: Determination of Benzidine by High-Performance Liquid Chromatography (HPLC)

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of benzidine in aqueous samples. Benzidine is a known carcinogen, and its monitoring in environmental and industrial samples is critical.[1] The primary protocol described is based on the principles outlined in EPA Method 605, utilizing reversed-phase chromatography with electrochemical detection (ED) for high sensitivity and selectivity.[1][2][3][4] An alternative method using UV detection is also presented for laboratories where electrochemical detectors are not available. The note provides comprehensive experimental protocols, including sample preparation via liquid-liquid extraction, instrument setup, and method validation parameters.

Principle of the Method

The method involves the extraction of benzidine from a water sample using a chloroform-based liquid-liquid extraction (LLE) procedure. To enhance specificity and remove interferences, the protocol includes an acid back-extraction cleanup step.[2][3] Following extraction and concentration, the analyte is separated on a C18 reversed-phase HPLC column.

Detection is achieved primarily via an electrochemical detector, which offers high sensitivity for easily oxidized compounds like benzidine.[2][3] Alternatively, a UV detector set at an appropriate wavelength (e.g., 254 nm or 280 nm) can be used.[5][6][7] Quantification is performed using an external standard calibration method.

Apparatus and Reagents

2.1 Apparatus

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a gradient pump, autosampler, and column oven.

-

Electrochemical Detector (ED) or a UV-Vis Detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Separatory funnels (2-L) with PTFE stopcocks.

-

Rotary evaporator.

-

Analytical balance, pH meter, standard laboratory glassware.

-

Solid Phase Extraction (SPE) cartridges (C18/ODS) as an alternative for sample preparation.[6][7][8]

2.2 Reagents

-

Benzidine, analytical standard.

-

Methanol, Chloroform, Acetonitrile (HPLC grade).

-

Sodium Hydroxide (ACS grade).

-

Sulfuric Acid (ACS grade).

-

Sodium Thiosulfate (ACS grade).

-

Sodium Acetate (ACS grade).

-

Reagent water (HPLC grade, Type I).

-

Mobile Phase (Electrochemical Detection): 50% Acetonitrile / 50% 0.1M Acetate Buffer (pH 4.7).[3]

-

Mobile Phase (UV Detection): 75% Methanol / 25% Water.[6][7][8][9]

Experimental Protocols

3.1 Sample Preparation (Liquid-Liquid Extraction based on EPA Method 605)

-

Sample Collection & Preservation: Collect 1-L grab samples in glass containers. If residual chlorine is present, dechlorinate by adding 80 mg of sodium thiosulfate per liter. Adjust the sample pH to between 2 and 7 with sulfuric acid. Store samples at 4°C in the dark and extract within 7 days.[2][3]

-

Initial Extraction: Pour a 1-L sample into a 2-L separatory funnel. Adjust pH to neutral (7-8) with sodium hydroxide. Add 60 mL of chloroform and shake vigorously for 2 minutes. Allow the layers to separate and collect the organic (bottom) layer. Repeat the extraction twice more with fresh 60 mL aliquots of chloroform, combining the three extracts.

-

Acid Back-Extraction (Cleanup): Combine the chloroform extracts and extract them with 30 mL of 1 M sulfuric acid. Collect the aqueous (top) layer. Repeat with two more 30 mL aliquots of acid.

-

Final Extraction: Neutralize the combined acid extracts with 5 N sodium hydroxide. Re-extract the neutralized solution three times with 30 mL aliquots of chloroform.

-

Concentration & Solvent Exchange: Dry the final combined chloroform extract by passing it through anhydrous sodium sulfate. Concentrate the extract to approximately 5 mL using a rotary evaporator. Exchange the solvent to methanol by adding 10 mL of methanol and continuing concentration to a final volume of 1.0 mL.[2][3]

3.2 Instrument Setup and Calibration